1-(3-Chlorobenzoyl)-1,4-diazepane is a compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. This specific compound features a chlorobenzoyl group attached to the diazepane ring. Diazepanes are often studied for their pharmacological properties and potential applications in medicinal chemistry. The compound's classification falls under organic compounds with a focus on nitrogen-containing heterocycles.
The synthesis of 1-(3-Chlorobenzoyl)-1,4-diazepane can be achieved through various methods, typically involving the reaction of a suitable diazepane precursor with a chlorobenzoyl chloride. A common synthetic route involves the following steps:
Technical parameters for this synthesis may include:
1-(3-Chlorobenzoyl)-1,4-diazepane can participate in various chemical reactions:
The physical and chemical properties of 1-(3-Chlorobenzoyl)-1,4-diazepane are crucial for understanding its behavior in different environments:
1-(3-Chlorobenzoyl)-1,4-diazepane has potential applications in various fields:
1-(3-Chlorobenzoyl)-1,4-diazepane represents an advanced scaffold in heterocyclic medicinal chemistry, distinguished by its fusion of a 1,4-diazepane core with a chlorinated aromatic pharmacophore. This compound exemplifies targeted molecular design strategies aimed at optimizing pharmacokinetic properties and receptor engagement. As a diazepane derivative, it occupies a distinctive niche between smaller cyclic amines (like piperazines) and larger bicyclic systems, offering enhanced conformational flexibility critical for interacting with complex biological targets. The strategic 3-chlorobenzoyl substitution further enhances its potential for selective target modulation, positioning it as a versatile building block in drug discovery pipelines addressing multidrug resistance, CNS disorders, and infectious diseases [1] [3].
The emergence of 1-(3-chlorobenzoyl)-1,4-diazepane coincides with broader innovations in diazepane chemistry during the early 21st century. Key developments include:
Table 1: Key Methodological Advances Enabling 1-(3-Chlorobenzoyl)-1,4-diazepane Synthesis
Year | Innovation | Impact on Compound Accessibility |
---|---|---|
2021 | Pd-catalyzed C–N metathesis | Enabled high-yield diazepane ring formation with simplified purification |
2021 | Radical-polar crossover cyclization | Facilitated synthesis of complex 7-membered rings under mild conditions |
2020 | Post-cyclization functionalization | Allowed introduction of 3-chlorobenzoyl moiety via acylation reactions |
The compound’s discovery was further accelerated by crystallographic breakthroughs. Single-crystal X-ray analyses of related benzodiazepine-diazepane hybrids (e.g., benzo[e]pyrazino[1,2-a][1,4]diazepines) revealed U-shaped conformations essential for biological activity, guiding rational design of 1-(3-chlorobenzoyl)-1,4-diazepane’s bioactive geometry [4].
The molecule’s architecture combines several strategically designed elements:
Table 2: Structural Comparison with Related Bioactive Diazepanes
Compound | Core Structure | Key Substituents | Biological Relevance |
---|---|---|---|
1-(3-Chlorobenzoyl)-1,4-diazepane | Monocyclic 1,4-diazepane | 3-Cl-Benzoyl at N1 | Efflux pump inhibition, CNS modulation |
Suvorexant derivatives | Diazepane-amide | Fused triazolo-benzodiazepine | Orexin receptor antagonism |
1-Benzyl-1,4-diazepane | N-substituted diazepane | Benzyl at N1 | RND pump inhibition in E. coli |
Benzothiazine-diazepanes | Bicyclic fused system | Benzothiazine-4-one linkage | Antimycobacterial activity |
The compound’s structural metrics include a collision cross-section (CCS) of 149.4 Ų for [M+H]⁺ adducts and characteristic mass spectral peaks at m/z 239.09458, facilitating analytical detection in biological matrices [2].
This diazepane derivative shows exceptional promise in two emerging therapeutic areas:
Membrane permeability enhancement without significant polarity alteration [3].The 3-chlorobenzoyl analog leverages similar hydrophobic interactions with pump components, positioning it as a next-generation EPI candidate against Gram-negative pathogens.
CNS-Targeted Drug Design:The compound’s moderate lipophilicity (calculated CCS 149.4 Ų for [M+H]⁺) and molecular weight (<350 Da) align with blood-brain barrier permeability requirements. Diazepane cores exhibit preferential binding to neurotransmitter receptors, including:
Table 3: Therapeutic Mechanisms Exploited by 1-(3-Chlorobenzoyl)-1,4-diazepane
Therapeutic Area | Proposed Mechanism | Evidence from Structural Analogs |
---|---|---|
Multidrug resistance reversal | Competitive RND pump inhibition | 1-Benzyl analog reduces levofloxacin MIC in E. coli [3] |
Neurological disorders | Allosteric modulation of GABAₐ receptors | Diazepane-containing orexin antagonists show >90% receptor occupancy [1] |
Antimycobacterial therapy | Disruption of cell wall synthesis | Benzothiazine-diazepane hybrids inhibit Mycobacterium growth [6] |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4